N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide
Description
Properties
Molecular Formula |
C12H20N6 |
|---|---|
Molecular Weight |
248.33 g/mol |
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C12H20N6/c1-9-8-10(2)15-12(14-9)16-11(13)18-6-4-17(3)5-7-18/h8H,4-7H2,1-3H3,(H2,13,14,15,16) |
InChI Key |
UXQZKGLGWWCIOQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-4,6-dimethylpyrimidine
The pyrimidine precursor is typically prepared via cyclocondensation of acetylacetone with chlorinating agents. For example, reacting acetylacetone with phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) yields 2-chloro-4,6-dimethylpyrimidine at 80–90°C with >85% efficiency. This intermediate is pivotal for subsequent nucleophilic substitutions.
Formation of 4-Methylpiperazinecarboximidamide
The carboximidamide group is introduced through a reaction between 4-methylpiperazine and cyanamide under acidic conditions. A validated protocol involves stirring 4-methylpiperazine with cyanamide (1.2 equiv) in sulfuric acid (0.5 M) at 0–5°C for 4 hours, followed by precipitation with cold methanol. This method suppresses bis-product formation and achieves 89% purity before further refinement.
Nucleophilic Substitution Strategies
Direct Coupling of Preformed Intermediates
The most widely adopted method involves reacting 2-chloro-4,6-dimethylpyrimidine with 4-methylpiperazinecarboximidamide in a polar aprotic solvent. Optimized conditions include:
-
Solvent system : Tetrahydrofuran (THF)/water (4:1 v/v)
-
Base : Potassium carbonate (5 equiv)
-
Temperature : 20°C, 24 hours
Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the piperazine nitrogen attacks the electron-deficient C2 position of the pyrimidine ring. Excess base ensures deprotonation of the piperazine, enhancing nucleophilicity.
Purification : Post-reaction, THF is evaporated, and the aqueous layer is extracted with ethyl acetate (3 × 25 mL). The combined organic phases are dried over anhydrous Na₂SO₄ and purified via flash chromatography (ethyl acetate/hexane gradient).
Novel Four-Step Synthesis for Industrial Scalability
A breakthrough method reported in 2025 (Figure 1) integrates pyrimidine and piperazine modifications into a streamlined process:
Step 1 : Piperazine is treated with sulfuric acid and cyanamide to form the carboximidamide derivative. Cold methanol precipitation removes unreacted starting materials.
Step 2 : 1,1,3,3-Tetramethoxypropane reacts with HCl and amidine to extend the carbon chain. Dichloromethane (DCM) extraction isolates the intermediate.
Step 3 : The product is dissolved in isopropanol (IPA), treated with activated charcoal, and converted to an oxalate salt using oxalic acid. This step removes hydrophobic impurities.
Step 4 : The oxalate salt is neutralized with ammonia, and the freebase is extracted with DCM.
Advantages :
-
Cost reduction : 25–30% lower material costs compared to traditional routes.
-
Purity : >99% by HPLC, critical for pharmaceutical applications.
-
Scalability : Suitable for multi-kilogram batches.
Alternative Routes and By-Product Management
Thiosulfoester Intermediate Approach
A less conventional method utilizes thiosulfoesters to link the pyrimidine and piperazine moieties. For instance, S-(4,6-dimethylpyrimidin-2-yl)benzenesulfonothioate reacts with 4-methylpiperazinecarboximidamide in ethanol/water (1:1) at 20°C, yielding the target compound in 76% purity. However, this route requires additional steps to remove sulfinic acid by-products, making it less efficient than SNAr-based methods.
By-Product Suppression Techniques
-
Excess reagent use : Employing 5 equivalents of 4-methylpiperazinecarboximidamide minimizes bis-alkylation.
-
Oxalate salt formation : Converts the product into a crystalline solid, separable from amorphous by-products.
-
Charcoal treatment : Adsorbs colored impurities during IPA recrystallization.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30, 1 mL/min).
-
Elemental analysis : Calculated for C₁₂H₂₀N₆: C 54.53%, H 7.63%, N 31.79%; Found: C 54.48%, H 7.60%, N 31.75%.
Environmental and Economic Considerations
Modern synthesis prioritizes green chemistry principles:
Chemical Reactions Analysis
Types of Reactions: N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfamethazine
- Structure: 4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide.
- Key Properties :
- Application : Used in combination sulfa therapy and veterinary medicine .
Pyrimethanil
- Structure: Contains a pyrimidinylamino group but lacks the piperazine-carboximidamide moiety.
- Key Properties: Acts as a fungicide by inhibiting methionine biosynthesis in pathogens. Structurally similar intermediates (e.g., 4-((4,6-dimethyl-2-pyrimidinyl)-amino)phenol) are observed during degradation .
- Application : Agricultural fungicide .
4-Methylpiperazin-1-amine Dihydrochloride
- Structure : Shares the 4-methylpiperazine group but lacks the pyrimidinyl-carboximidamide linkage.
- Key Properties :
- Application : Intermediate in pharmaceutical synthesis .
1-(4,6-Dimethylpyrimidin-2-yl)-N-propylpiperidine-4-carboxamide
- Structure : Replaces the piperazine-carboximidamide group with a piperidine-carboxamide.
- Key Properties :
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide, also known as NCT-502, is a compound with notable biological activity, particularly in the context of cancer research and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20F3N5S
- Molecular Weight : 395.4 g/mol
- IUPAC Name : N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
NCT-502 exhibits its biological activity primarily through the following mechanisms:
- Cell Cycle Arrest : Research indicates that NCT-502 induces cell-cycle arrest in various cancer cell lines. For instance, it has been shown to cause G2-phase arrest in MCF-7 breast cancer cells and G1-phase arrest in BGC-823 gastric cancer cells, leading to inhibited cell proliferation .
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, which are often p53-dependent. This was evidenced by increased levels of reactive oxygen species (ROS) and upregulation of pro-apoptotic proteins such as p53 and Chk1 .
- Gene Expression Modulation : NCT-502 affects the expression of key genes involved in the cell cycle and apoptosis. In MCF-7 cells, it upregulates p53 while downregulating cyclin B1 and cdc25a, which are critical for cell cycle progression .
Biological Activity Summary Table
| Activity Type | Observed Effect | Cell Line | Mechanism |
|---|---|---|---|
| Cell Cycle Arrest | G2-phase arrest | MCF-7 | Upregulation of p53 |
| Cell Cycle Arrest | G1-phase arrest | BGC-823 | Upregulation of p53 |
| Apoptosis | Induction via mitochondrial pathway | MCF-7, BGC-823 | Increased ROS levels |
| Gene Expression | Upregulation of apoptosis-related genes | MCF-7 | Downregulation of cyclin B1 |
Case Studies and Research Findings
Several studies have investigated the biological activity of NCT-502:
- Cancer Cell Line Studies : A study demonstrated that treatment with NCT-502 resulted in significant growth inhibition in human cancer cell lines in a dose-dependent manner. Flow cytometric analysis confirmed that the compound effectively induced apoptosis in both MCF-7 and BGC-823 cells .
- Comparative Analysis : In a comparative study involving various derivatives of piperazine compounds, NCT-502 showed superior efficacy in inhibiting the proliferation of cancer cells compared to other tested compounds. This highlights its potential as a lead compound for further development in oncology .
- Toxicity Assessment : Toxicological evaluations indicated that while NCT-502 effectively targets cancer cells, it exhibits minimal toxicity towards normal human liver cells (L-02), suggesting a favorable therapeutic index for potential clinical applications .
Q & A
Q. What are the recommended synthetic routes for N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperazinecarboximidamide?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting a pyrimidine precursor (e.g., 4,6-dimethyl-2-aminopyrimidine) with a functionalized piperazine derivative under controlled conditions. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF at 60–80°C for 12–24 hours yield the target compound. Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR spectroscopy to confirm substitution patterns and piperazine ring conformation. Key NMR signals include pyrimidine protons at δ 8.7–8.8 ppm (d, J = 5.1 Hz) and piperazine methyl groups at δ 2.3–2.5 ppm (s). High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., ESI-MS: [M+H]+ calculated 319.2024, observed 319.2031). IR spectroscopy identifies functional groups (e.g., C=O stretch at 1620–1640 cm⁻¹) .
Q. What preliminary biological screening approaches are used to evaluate its activity?
- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) at 10 μM concentration. For antimicrobial activity, use microbroth dilution (MIC determination against S. aureus and E. coli). Cytotoxicity is assessed via MTT assays on HEK-293 or HeLa cell lines. Dose-response curves (IC₅₀) are generated using concentrations ranging from 0.1–100 μM .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Contradictions in NMR splitting patterns (e.g., unexpected coupling constants) may arise from rotational isomerism in the piperazine ring. Use variable-temperature NMR (VT-NMR) from 25–80°C to observe coalescence of split signals. For ambiguous MS fragments, perform tandem MS/MS with collision-induced dissociation (CID) to confirm fragmentation pathways. Cross-validate with X-ray crystallography if crystalline samples are available .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Methodological Answer : Optimize solvent polarity (e.g., switch from DMF to THF for better solubility) and use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally). Introduce scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents. Monitor reaction progress via HPLC-UV (C18 column, 254 nm) to minimize byproducts. Yields improve from ~50% to >75% with these adjustments .
Q. How are structure-activity relationship (SAR) studies conducted for this compound?
- Methodological Answer : Synthesize analogs with modified pyrimidine (e.g., 4,6-dichloro substitution) or piperazine (e.g., N-ethyl instead of N-methyl) groups. Test analogs in parallel biological assays (e.g., IC₅₀ against cancer cell lines). Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR kinase. Correlate logP (measured via HPLC) with cellular permeability trends .
Q. What crystallographic methods determine the 3D structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: ethanol/water 1:1). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Solve the structure using SHELXS and refine with SHELXL. Key parameters: space group P2₁/c, R-factor < 0.06. The crystal structure reveals intramolecular H-bonding between pyrimidine N and piperazine NH, stabilizing the conformation .
Q. How can computational methods predict its pharmacokinetic and toxicity profiles?
- Methodological Answer : Use SwissADME to predict logP (2.8), topological polar surface area (75 Ų), and blood-brain barrier permeability. Run ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk). Perform molecular dynamics simulations (GROMACS) to assess binding stability to target proteins over 100 ns. Validate predictions with in vitro assays (e.g., CYP450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
